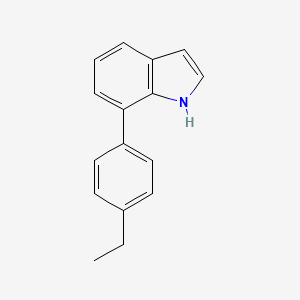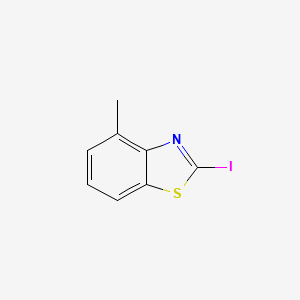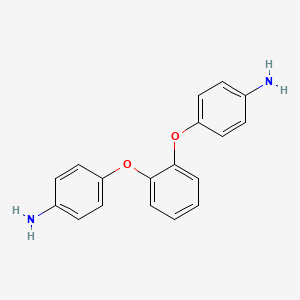
4,4'-(1,2-Phenylenebis(oxy))dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(1,2-Phenylenebis(oxy))dianiline is an organic compound with the molecular formula C18H16N2O2. It is a diamine derivative with two aminophenoxy groups attached to a central benzene ring. This compound is known for its applications in the synthesis of high-performance polymers, particularly polyimides, which are valued for their thermal stability and mechanical properties .
Métodos De Preparación
4,4'-(1,2-Phenylenebis(oxy))dianiline can be synthesized through a multi-step process involving nucleophilic substitution and reduction reactions. One common method involves the nucleophilic substitution of an aromatic diol with p-chloronitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups . The reaction conditions typically involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like palladium on carbon.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
4,4'-(1,2-Phenylenebis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in the precursor compounds can be reduced to amino groups using hydrogenation with catalysts like palladium on carbon.
Major products formed from these reactions include polyimides, which are synthesized by polycondensation reactions with dianhydrides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4'-(1,2-Phenylenebis(oxy))dianiline primarily involves its ability to form stable polyimide structures through polycondensation reactions with dianhydrides. The aminophenoxy groups facilitate the formation of strong covalent bonds with the dianhydride molecules, resulting in highly stable polymer chains . These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various high-performance applications .
Comparación Con Compuestos Similares
4,4'-(1,2-Phenylenebis(oxy))dianiline can be compared with other similar compounds, such as:
1,4-Bis(4-aminophenoxy)benzene: This compound has a similar structure but with the aminophenoxy groups attached to the 1,4-positions of the benzene ring.
Hydroquinone bis(p-aminophenyl) ether: Another similar compound used in the synthesis of high-performance polymers.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength .
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-[2-(4-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-5-9-15(10-6-13)21-17-3-1-2-4-18(17)22-16-11-7-14(20)8-12-16/h1-12H,19-20H2 |
Clave InChI |
RYYUUQPLFHRZOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[(4-methoxyphenyl)-1-naphthalenylmethyl]-2-methyl-](/img/structure/B8478019.png)
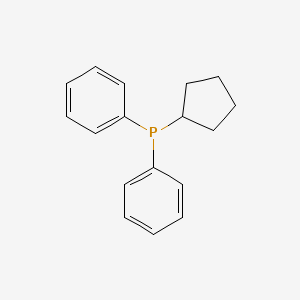
![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B8478041.png)
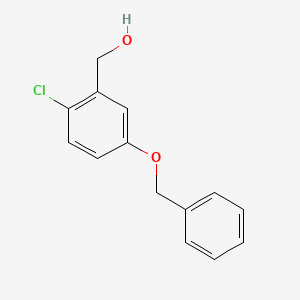
![[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8478050.png)
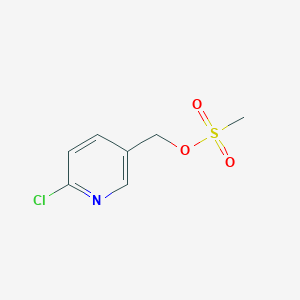
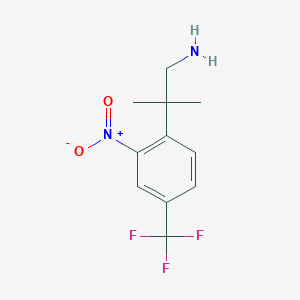

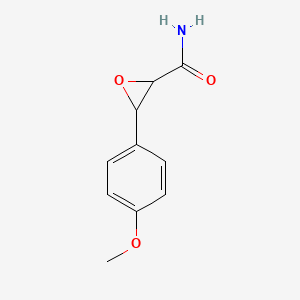
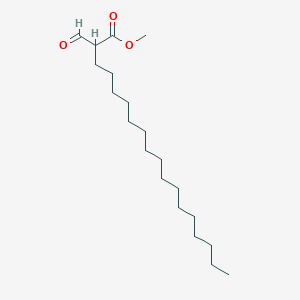
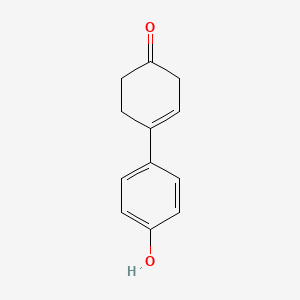
![1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]-](/img/structure/B8478089.png)
